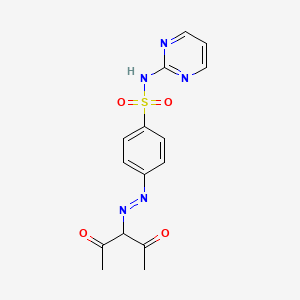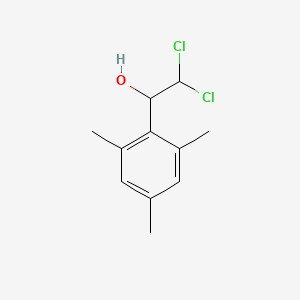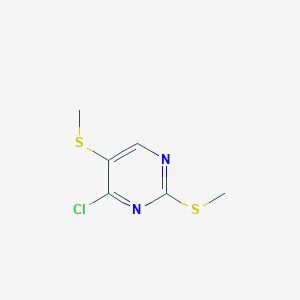
4-Chloro-2,5-bis(methylsulfanyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,5-bis(methylsulfanyl)pyrimidine is a heterocyclic compound with a pyrimidine ring substituted with a chlorine atom at the 4-position and two methylsulfanyl groups at the 2- and 5-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-bis(methylsulfanyl)pyrimidine typically involves the introduction of the chlorine and methylsulfanyl groups onto a pyrimidine ring. One common method involves the reaction of 4-chloropyrimidine with methylthiol in the presence of a base, such as sodium hydride, to introduce the methylsulfanyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,5-bis(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the methylsulfanyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones derived from the oxidation of the methylsulfanyl groups.
Reduction: Dechlorinated pyrimidines or modified methylsulfanyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,5-bis(methylsulfanyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,5-bis(methylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The chlorine and methylsulfanyl groups can interact with active sites of enzymes or binding pockets of receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved vary depending on the specific compound derived from this compound.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2,5-bis(methylsulfanyl)pyrimidine can be compared with other pyrimidine derivatives:
4-Chloro-2-methylsulfanylpyrimidine: Lacks the second methylsulfanyl group at the 5-position, which may affect its reactivity and biological activity.
2,4-Dichloropyrimidine: Contains two chlorine atoms instead of methylsulfanyl groups, leading to different chemical properties and reactivity.
2,5-Dimethylsulfanylpyrimidine: Lacks the chlorine atom, which may influence its ability to undergo nucleophilic substitution reactions.
Eigenschaften
CAS-Nummer |
6944-12-3 |
|---|---|
Molekularformel |
C6H7ClN2S2 |
Molekulargewicht |
206.7 g/mol |
IUPAC-Name |
4-chloro-2,5-bis(methylsulfanyl)pyrimidine |
InChI |
InChI=1S/C6H7ClN2S2/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3 |
InChI-Schlüssel |
DYXWWUJFXWSIMY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CN=C(N=C1Cl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



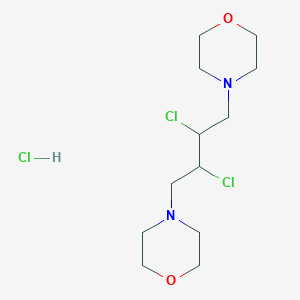
![Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate](/img/structure/B14012864.png)

![methyl 5-fluoro-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]indole-2-carboxylate](/img/structure/B14012880.png)

![N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine](/img/structure/B14012898.png)
![2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid](/img/structure/B14012905.png)
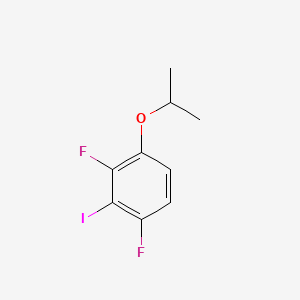

![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)
![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
